molecular formula C20H24N2O3 B5360724 N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide

N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide

Cat. No.: B5360724
M. Wt: 340.4 g/mol
InChI Key: IXPNOAXGHJQYDB-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It features a morpholine ring, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide typically involves the reaction of 3-phenylmethoxybenzoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

  • Oxidation products include N-oxide derivatives.
  • Reduction products include secondary amines.
  • Substitution products depend on the nucleophile used.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide can be compared with other similar compounds such as:

  • N-(2-morpholin-4-ylethyl)-2-phenylmethoxybenzamide
  • N-(2-morpholin-4-ylethyl)-4-phenylmethoxybenzamide
  • N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzoate

These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique positioning of the substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(21-9-10-22-11-13-24-14-12-22)18-7-4-8-19(15-18)25-16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPNOAXGHJQYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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